AZD5213

Descripción

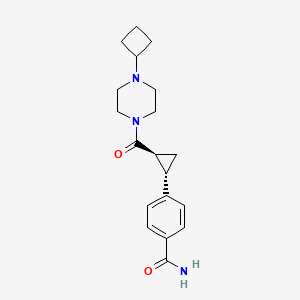

Structure

3D Structure

Propiedades

Número CAS |

1119807-02-1 |

|---|---|

Fórmula molecular |

C19H25N3O2 |

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide |

InChI |

InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1 |

Clave InChI |

VCQZCDSEWSFTPO-SJORKVTESA-N |

SMILES isomérico |

C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N |

SMILES canónico |

C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AZD-5213 |

Origen del producto |

United States |

Foundational & Exploratory

AZD5213: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

AZD5213 is a potent, selective, and orally bioavailable small molecule that acts as a competitive antagonist and inverse agonist at the histamine (B1213489) H3 receptor (H3R).[1] Developed for neurological disorders, its mechanism of action centers on the modulation of histamine and other key neurotransmitter systems in the central nervous system (CNS).[1] A key characteristic of this compound is its relatively short plasma half-life, which allows for high receptor occupancy during the day and lower occupancy at night, a feature designed to mitigate the sleep disturbances often associated with H3R antagonists.[2][3][4]

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies, quantifying its potency, functional activity, and receptor occupancy across different species.

| Parameter | Species/System | Value | Reference |

| In Vitro Potency | |||

| Ki (Binding Affinity) | Human H3 Receptor | 0.5 nM | [1] |

| KB (Functional Affinity) | Human H3 Receptor | 0.2 nM | [1] |

| IC50 (Functional Activity) | Human H3 Receptor | 3 nM | [1] |

| In Vivo Brain Receptor Occupancy | |||

| pKi (from free brain concentration) | Rat | 8.5 | [1] |

| pKi (from free brain concentration) | Mouse | 8.3 | [1] |

| pKi (from free brain concentration) | Non-Human Primate | 8.4 | [1] |

| Ki,pl (from PET study) | Human | 1.14 nM | [2][3][4] |

| Selectivity | |||

| Against a panel of 335 receptors and enzymes | Various | >10 µM | [1] |

Human Pharmacokinetic Parameters

Clinical studies in healthy human volunteers have defined the key pharmacokinetic properties of orally administered this compound.

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 0.7 - 2.0 hours | [1] |

| Terminal Half-life (t½) | 5 - 7 hours | [1] |

| Receptor Occupancy at 0.1 mg dose | ~50% | [1] |

Mechanism of Action: Signaling Pathways and Neurotransmitter Modulation

This compound's primary mechanism of action is the blockade of histamine H3 autoreceptors and heteroreceptors in the brain.

As an Antagonist/Inverse Agonist at H3 Autoreceptors: The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons. Its activation by histamine inhibits the synthesis and further release of histamine. By acting as an antagonist and inverse agonist, this compound blocks this negative feedback loop. This disinhibition leads to an increased release of histamine from presynaptic terminals.

As an Antagonist/Inverse Agonist at H3 Heteroreceptors: H3 receptors are also located on the presynaptic terminals of other, non-histaminergic neurons, where they act as heteroreceptors. Their activation by histamine inhibits the release of other neurotransmitters. By blocking these H3 heteroreceptors, this compound enhances the release of several key neurotransmitters crucial for arousal, cognition, and other CNS functions, including acetylcholine, dopamine, and norepinephrine.[1][2]

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional inverse agonist activity (IC50) of this compound at the human histamine H3 receptor.

Receptor Binding Assay (Competitive Radioligand Binding):

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H3 receptor.

-

Membrane Preparation: Cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the H3 receptors.

-

Radioligand: [3H]-Nα-methylhistamine, a radiolabeled H3 receptor agonist.

-

Assay Protocol:

-

Cell membranes are incubated with a fixed concentration of [3H]-Nα-methylhistamine.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the H3 receptors.

-

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (GTPγS Binding Assay):

-

Principle: This assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is a measure of their activation.

-

Assay Protocol:

-

Membranes from HEK293 cells expressing the human H3 receptor are incubated with saponin (B1150181) (to permeabilize the membranes) and GDP (to ensure G-proteins are in their inactive state).

-

Increasing concentrations of this compound are added.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

After incubation, the reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is determined by scintillation counting after filtration.

-

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes a 50% reduction in basal [35S]GTPγS binding, is determined from the concentration-response curve.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD5213: A Selective Histamine H3 Receptor Inverse Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD5213 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor, a key regulator of neurotransmitter release in the central nervous system.[1] Developed by AstraZeneca, this small molecule has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, including cognitive deficits and neuropathic pain.[1][2] Its unique pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, was designed to allow for high daytime receptor occupancy while minimizing nocturnal activity, a strategy aimed at mitigating sleep disturbances associated with H3 receptor antagonism.[3][4] This guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound functions as a competitive and rapidly reversible inverse agonist at the human histamine H3 receptor.[1] The H3 receptor is primarily a presynaptic autoreceptor, meaning it inhibits the synthesis and release of histamine when activated by histamine.[3] It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, and norepinephrine (B1679862).[3][4] As an inverse agonist, this compound not only blocks the action of histamine at the H3 receptor but also reduces the receptor's basal, constitutive activity. This dual action leads to an enhanced release of histamine and other neurotransmitters, which is the basis for its potential pro-cognitive and wake-promoting effects.[3][4]

Signaling Pathway of the Histamine H3 Receptor and this compound

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon activation by histamine, the receptor inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation, preventing both histamine-induced signaling and the receptor's constitutive activity. This disinhibition results in increased neurotransmitter release from the presynaptic terminal.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species/System | Value | Reference |

| Binding Affinity (pKi) | Human H3 Receptor | 9.3 | [5] |

| Binding Affinity (Ki) | Human H3 Receptor | 0.5 nM | [1] |

| Functional Activity (KB) | Human H3 Receptor | 0.2 nM | [1] |

| Functional Activity (IC50) | Human H3 Receptor | 3 nM | [1] |

| Selectivity | 335 other receptors and enzymes | >10 µM | [1] |

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of this compound

| Parameter | Species | Value | Reference |

| In Vivo Occupancy (pKi, free concentration in brain) | Rat | 8.5 | [1] |

| Mouse | 8.3 | [1] | |

| Non-human Primate | 8.4 | [1] | |

| Plasma Affinity Constant (Ki,pl) in humans | Human | 1.14 nM | [3][4] |

| Receptor Occupancy at 0.1 mg dose | Human | ~50% | [1] |

| Dose-dependent Receptor Occupancy Range | Human | 16% to 90% | [3][6] |

| Time to Maximum Plasma Concentration (Tmax) | Human | 0.7 - 2.0 hours | [1] |

| Terminal Half-life (t½) | Human | 5 - 7 hours | [1] |

Experimental Protocols

A variety of experimental methods have been employed to characterize the pharmacology of this compound. Below are detailed descriptions of some of the key protocols.

Positron Emission Tomography (PET) for H3 Receptor Occupancy

Positron Emission Tomography (PET) has been instrumental in determining the in vivo receptor occupancy of this compound in the human brain.

Objective: To quantify the percentage of H3 receptors occupied by this compound at different plasma concentrations.

Methodology:

-

Radioligand: A specific H3 receptor radioligand, such as [11C]GSK189254 (also known as [11C]AZ12807110), is synthesized and administered intravenously to healthy volunteers.[3][6]

-

Baseline Scan: A baseline PET scan is performed to measure the binding of the radioligand to H3 receptors in the absence of this compound.

-

This compound Administration: Subjects are administered single oral doses of this compound (ranging from 0.05 to 30 mg).[3][6]

-

Post-dose Scans: PET scans are repeated at peak (Cmax) and trough plasma concentrations of this compound to measure the displacement of the radioligand.[3]

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the PET scans to determine the concentration of the parent radioligand in plasma, correcting for metabolites.[3]

-

Data Analysis: The H3 receptor occupancy (H3RO) is calculated using methods such as the Lassen plot, which relates the reduction in radioligand binding to the plasma concentration of this compound.[3][6] The plasma concentration required to occupy 50% of the available receptors (Ki,pl) is then estimated.[3][4]

In Vivo Microdialysis for Neurotransmitter Release

Microdialysis is a technique used to measure the levels of neurotransmitters in the brains of freely moving animals, providing direct evidence of the pharmacodynamic effects of this compound.

Objective: To measure the effect of this compound on the extracellular concentrations of histamine, acetylcholine, dopamine, and norepinephrine in the brain.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the prefrontal cortex) in a rodent model.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Small molecules, including neurotransmitters, diffuse across the semi-permeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.

-

Baseline Measurement: Baseline samples are collected to establish the basal levels of the neurotransmitters.

-

This compound Administration: this compound is administered to the animal (e.g., orally at 0.33 mg/kg in rats).[1]

-

Post-dose Sample Collection: Dialysate samples are collected for several hours following drug administration.

-

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

Data Analysis: The post-dose neurotransmitter levels are expressed as a percentage change from the baseline levels.

Clinical Development and Safety Profile

This compound has been evaluated in Phase I and II clinical trials.[2][7] In healthy volunteers, it was administered in single oral doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[1] The compound was generally safe and well-tolerated at repeated doses of 1-14 mg/day.[3][6]

The most frequently reported adverse effects were dose-limiting and consistent with the mechanism of action of H3 receptor antagonism, including sleep disorder, night sweats, and a decrease in the quantity and quality of sleep.[1][8] Other common adverse events included mild to moderate nausea and headache.[1]

Clinical trials have explored the use of this compound in indications such as painful diabetic neuropathy and Tourette's syndrome.[2][7] The rapid absorption and relatively short half-life were considered advantageous for indications where daytime efficacy is desired while minimizing interference with sleep.[1]

Conclusion

This compound is a well-characterized selective histamine H3 receptor inverse agonist with a distinct pharmacokinetic and pharmacodynamic profile. Its ability to potently and reversibly modulate H3 receptor activity and subsequently increase the release of key neurotransmitters has been demonstrated through rigorous preclinical and clinical investigation. The comprehensive data available on its binding affinity, receptor occupancy, and effects on neurotransmission provide a solid foundation for its further investigation and potential therapeutic application in disorders of the central nervous system. The strategic design of its pharmacokinetic profile to align with circadian rhythms represents a thoughtful approach to mitigating mechanism-based side effects, a key consideration in the development of H3 receptor-targeted therapies.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. AZD 5213 - AdisInsight [adisinsight.springer.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New clinical trial for Tourette's Disorder - Overlook - Atlantic Health [ahs.atlantichealth.org]

- 8. filehosting.pharmacm.com [filehosting.pharmacm.com]

AZD5213: A Technical Whitepaper on a Selective Histamine H3 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZD5213, a selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the IUPAC name 4-((1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide. Its chemical structure is depicted below.

Chemical Structure of this compound:

A summary of its key chemical and physicochemical properties is provided in Table 1.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-((1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide | |

| CAS Number | 1119807-02-1 | |

| Chemical Formula | C₁₉H₂₅N₃O₂ | |

| Molecular Weight | 327.43 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| SMILES | NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4 |

Pharmacological Profile

This compound is a potent and selective antagonist and inverse agonist at the human histamine H3 receptor.[1] Its high affinity and selectivity make it a valuable tool for investigating the role of the H3 receptor in various physiological processes.

Table 2: Pharmacological Properties of this compound

| Parameter | Value | Species | Assay | Reference(s) |

| Mechanism of Action | Histamine H3 Receptor Antagonist / Inverse Agonist | - | - | [1] |

| pKi | 9.3 | Human | In vitro binding | |

| Ki,pl (plasma) | 1.14 nM | Human | In vivo PET | [1][2][3][4][5] |

| CNS Penetrant | Yes | - | - | [1] |

Mechanism of Action and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[6][7] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][8] Additionally, H3 receptors function as heteroreceptors on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine (B1679862).[1][2][3][8]

As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters.[1][2][3] This mechanism is believed to underlie its pro-cognitive and wake-promoting effects.

Figure 1: Simplified signaling pathway of the Histamine H3 Receptor and the inhibitory action of this compound.

Preclinical and Clinical Studies

In Vivo Efficacy Models

This compound has demonstrated efficacy in various rodent models of cognition and neuropathic pain.[1]

Table 3: Summary of In Vivo Efficacy of this compound

| Model | Species | Dose | Effect | Reference(s) |

| Scopolamine-induced memory deficit | Rodent | Not Specified | Reversal of memory deficit | [1] |

| Novel Object Recognition | Rodent | Not Specified | Increased novel object recognition | [1] |

| Neuropathic Pain | Rodent | Not Specified | Reversal of neuropathic pain | [1] |

| Microdialysis | Rat | 0.33 mg/kg, p.o. | Increased release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex | [1][2][3] |

Human Positron Emission Tomography (PET) Study

A key study by Jucaite et al. (2013) characterized the in vivo binding of this compound to human brain H3 receptors using PET.[2][3][4][5]

Table 4: Human PET Study of this compound

| Parameter | Details | Reference(s) |

| Study Design | Open-label, single-dose escalation in healthy male volunteers | [2][3][4][5] |

| Radioligand | [¹¹C]GSK189254 | [2][3][4][5] |

| This compound Doses | 0.05 - 30 mg | [2][3][4][5] |

| Receptor Occupancy (RO) | 16% - 90% | [2][3][4][5] |

| RO Calculation Method | Lassen plot | [2][3][4][5] |

| Key Finding | Dose and concentration-dependent H3 receptor occupancy | [2][3][4][5] |

Human Pharmacokinetics and Safety

This compound exhibits rapid absorption and a relatively short half-life in humans, making it suitable for indications where daytime efficacy and minimal nighttime activity are desired.[1][2][3]

Table 5: Human Pharmacokinetic and Safety Profile of this compound

| Parameter | Value / Observation | Reference(s) |

| Route of Administration | Oral | [1] |

| Tmax (Time to peak plasma concentration) | 0.7 - 2.0 hours | [1] |

| Terminal Half-life (t½) | 5 - 7 hours | [1] |

| Safety and Tolerability | Generally well-tolerated in single doses up to 80mg and multiple doses up to 18mg once daily for 10 days. | [1] |

| Dose-limiting Adverse Effects | Sleep disorder, night sweats, decreased quantity and quality of sleep. | [1] |

| Other Common Adverse Effects | Mild to moderate nausea and headache. | [1] |

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[11][12][13][14] The protocol for evaluating a compound like this compound would generally follow these steps:

-

Habituation: The animals are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects to allow them to acclimate to the environment. This is typically done for 1-2 days.

-

Training/Sample Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to freely explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded.

-

Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Test Phase (T2): One of the familiar objects from the training phase is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded. A higher exploration time for the novel object is indicative of recognition memory. This compound or vehicle would be administered at a specified time before the training or test phase.

Figure 2: General experimental workflow for the Novel Object Recognition test.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[15][16][17][18]

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal. The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Equilibration: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. An equilibration period is allowed to establish a stable baseline of neurotransmitter levels.

-

Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to determine the basal neurotransmitter concentrations.

-

Drug Administration: this compound or vehicle is administered (e.g., orally).

-

Post-treatment Sample Collection: Dialysate collection continues to measure changes in neurotransmitter levels following drug administration.

-

Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of histamine, acetylcholine, dopamine, and norepinephrine.

Figure 3: General experimental workflow for in vivo microdialysis.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist with demonstrated pro-cognitive effects in preclinical models and clear target engagement in humans. Its pharmacokinetic profile suggests a potential for therapeutic applications where enhanced daytime vigilance and cognitive function are desired, without the sleep disturbances that can be associated with compounds that have a longer duration of action. The data summarized in this technical guide provide a solid foundation for further research and development involving this compound and the broader field of H3 receptor modulation.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] this compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects. | Semantic Scholar [semanticscholar.org]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. behaviorcloud.com [behaviorcloud.com]

- 15. benchchem.com [benchchem.com]

- 16. Conditioned release of neurotransmitters as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of AZD5213: An In-depth Technical Guide to a Novel Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5213, a potent and selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties, was a clinical-stage compound developed by AstraZeneca for the treatment of various central nervous system disorders, including Alzheimer's disease, painful diabetic neuropathy, and Tourette's disorder. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, key preclinical and clinical findings, and the experimental methodologies employed in its evaluation. The development of this compound was underpinned by a rationale to achieve high daytime receptor occupancy for efficacy while maintaining low nighttime occupancy to mitigate sleep-related adverse effects. Despite a promising preclinical profile and a well-defined mechanism of action, this compound ultimately failed to demonstrate significant efficacy in clinical trials for painful diabetic neuropathy and Tourette's disorder, leading to the discontinuation of its development for these indications. This document serves as a detailed repository of the scientific journey of this compound, offering valuable insights for researchers in the field of neuroscience and drug development.

Introduction: The Rationale for a Novel Histamine H3 Receptor Antagonist

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system, such as acetylcholine, dopamine, and norepinephrine (B1679862).[1] As an inhibitory G protein-coupled receptor (GPCR), its activation suppresses neurotransmitter release. Consequently, antagonizing the H3 receptor, particularly with an inverse agonist that reduces its basal activity, was identified as a promising therapeutic strategy to enhance neurotransmission and thereby improve cognitive function and alertness.

Preclinical Pharmacology

This compound demonstrated a potent and selective profile in preclinical studies, establishing its credentials as a promising clinical candidate.

In Vitro Pharmacology

This compound is a potent, competitive, and rapidly reversible functional antagonist and inverse agonist at the human H3 receptor.[3] It exhibits high selectivity for the H3 receptor over a wide range of other receptors and enzymes.[3]

| Parameter | Value | Reference |

| Potency (Ki) | 0.5 nM | [3] |

| Potency (KB) | 0.2 nM | [3] |

| Activity (IC50) | 3 nM | [3] |

| Selectivity | >10µM for 335 receptors and enzymes | [3] |

In Vivo Pharmacology

In vivo studies in animal models confirmed the mechanism of action and demonstrated the potential therapeutic efficacy of this compound.

| Species | Model | Key Findings | Reference |

| Rat | Microdialysis in prefrontal cortex | Increased release of histamine, acetylcholine, dopamine, and norepinephrine at 0.33 mg/kg, p.o. | [3] |

| Cynomolgus Monkey | CSF analysis | Increased tele-methylhistamine levels at 0.1 mg/kg, p.o. | [3] |

| Rodent | Scopolamine-induced memory deficit | Reversal of memory deficit | [3] |

| Rodent | Novel object recognition | Increased novel object recognition | [3] |

| Rodent | Neuropathic pain models | Reversal of neuropathic pain | [3] |

| Species | In Vivo Receptor Occupancy (pKi, free concentration in brain) | Reference |

| Rat | 8.5 | [3] |

| Mouse | 8.3 | [3] |

| Non-human Primate | 8.4 | [3] |

Clinical Development

The clinical development program for this compound investigated its safety, tolerability, pharmacokinetics, and efficacy across several neurological and psychiatric disorders.

Pharmacokinetics and Receptor Occupancy in Humans

Phase I studies in healthy volunteers established the pharmacokinetic profile of this compound. It was rapidly absorbed after oral administration with a time to maximum concentration (Tmax) of 0.7-2.0 hours and a terminal half-life of 5-7 hours.[3] Positron Emission Tomography (PET) studies using the radioligand [11C]GSK189254 were conducted to determine the relationship between plasma concentrations of this compound and H3 receptor occupancy in the brain.[5]

| Parameter | Value | Reference |

| Terminal Half-life (t½) | 5-7 hours | [3] |

| Tmax | 0.7-2.0 hours | [3] |

| Ki,pl (plasma concentration for 50% receptor occupancy) | 1.14 nM | [5] |

| Receptor Occupancy at 0.1 mg dose | ~50% | [3] |

| Dose-dependent Receptor Occupancy Range | 16% to 90% (with single doses of 0.05-30 mg) | [5] |

Clinical Efficacy and Safety

This compound was evaluated in Phase II clinical trials for painful diabetic neuropathy, Tourette's disorder, and its effects on sleep in patients with mild Alzheimer's disease or mild cognitive impairment.

Painful Diabetic Neuropathy (NCT01928381): A randomized, double-blind, placebo-controlled crossover study was conducted to evaluate the preliminary efficacy of this compound in combination with pregabalin (B1679071). The study did not provide any evidence of clinical efficacy for this compound when combined with pregabalin in the treatment of painful diabetic neuropathy.[6]

Tourette's Disorder (NCT01904773): A 6-month, multicenter, randomized, safety, tolerability, pharmacokinetic, and preliminary efficacy study of this compound in adolescents with Tourette's disorder was completed.[7][8] The trial did not show a significant difference between this compound and placebo.[9]

Alzheimer's Disease/Mild Cognitive Impairment (NCT01548287): A Phase IIa safety and tolerability study was designed to investigate the effect on sleep of three different doses of this compound compared to placebo in patients with mild Alzheimer's disease and mild cognitive impairment. The main objective was to assess the relationship between sleep duration and dose after 4 weeks of treatment. No results for this study have been publicly posted.

Safety and Tolerability: Across clinical trials, this compound was administered orally to healthy volunteers in single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[3] The most frequent and dose-limiting adverse effects were sleep disorder, night sweats, and decreased quantity and quality of sleep.[3] Other common adverse events included mild to moderate nausea and headache.[3]

Experimental Protocols

Human PET Study for H3 Receptor Occupancy

Objective: To measure histamine H3 receptor occupancy (H3RO) after administration of this compound.[10]

Radioligand: [11C]GSK189254 ([11C]AZ12807110).[10]

Study Design: An open-label study in seven young male volunteers. The study involved a baseline PET measurement, followed by two PET measurements after single oral doses of this compound (ranging from 0.05 to 30 mg).[10] PET scans were performed at the expected time of peak plasma concentration (2-4 hours post-dose) and at trough (24-26 hours post-dose).[10]

Data Analysis: H3RO was calculated using the Lassen plot method.[5] The plasma concentrations of this compound and the affinity constant (Ki,pl) were used to estimate the H3RO time-course.[5]

Signaling Pathways and Visualizations

As an inverse agonist of the H3 receptor, which is coupled to the Gi/o G-protein, this compound is expected to inhibit the constitutive activity of the receptor. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The blockade of the H3 autoreceptor function by this compound leads to an increased release of histamine from presynaptic neurons. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, this compound enhances the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [openinnovation.astrazeneca.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 3-way Cross-over Study of Pregabalin, Placebo, and the Histamine 3 Receptor Inverse Agonist this compound in Combination With Pregabalin in Patients With Painful Diabetic Neuropathy and Good Pain-reporting Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. New clinical trial for Tourette's Disorder - Overlook - Atlantic Health [ahs.atlantichealth.org]

- 9. AZD-5213 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. academic.oup.com [academic.oup.com]

Preclinical Pharmacology of AZD5213: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent, competitive, and rapidly reversible histamine (B1213489) H3 receptor antagonist with inverse agonist properties.[1] Developed by AstraZeneca, this small molecule is CNS penetrant and has been investigated for its potential therapeutic applications in neuroscience.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Data

The preclinical development of this compound has generated significant data on its potency, activity, and selectivity. These findings are summarized in the tables below.

Table 1: In Vitro Potency and Activity of this compound

| Parameter | Value (nM) | Species | Notes |

| Ki | 0.5 | Human | Potency |

| KB | 0.2 | Human | Potency |

| IC50 | 3 | Human | Activity |

Source: AstraZeneca Open Innovation[1]

Table 2: In Vivo Receptor Occupancy of this compound

| Species | pKi (free concentration in brain) |

| Rat | 8.5 |

| Mouse | 8.3 |

| Non-Human Primate | 8.4 |

Source: AstraZeneca Open Innovation[1]

Table 3: Selectivity Profile of this compound

| Target | Selectivity |

| 335 Receptors and Enzymes | >10 µM |

Source: AstraZeneca Open Innovation[1]

Mechanism of Action: H3 Receptor Antagonism

This compound acts as an antagonist and inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, this compound disinhibits the release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine (B1679862).[1][3] This neurochemical effect is believed to underlie its potential therapeutic benefits in cognitive and neurological disorders.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the physiological effects of this compound, including neurotransmitter release and behavioral outcomes in rodent models.

Neurotransmitter Release

In rats, oral administration of this compound at a dose of 0.33 mg/kg resulted in the release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex.[1] In cynomolgus monkeys, an increase in the histamine metabolite tele-methylhistamine in the cerebrospinal fluid was observed at a dose of 0.1 mg/kg, p.o.[1]

Efficacy in Animal Models

This compound has shown efficacy in various rodent models, suggesting its potential in treating cognitive deficits and neuropathic pain.[1] Specifically, it has been shown to:

-

Reverse scopolamine-induced memory deficits

-

Increase novel object recognition

-

Reverse neuropathic pain

Experimental Protocols

While detailed, publicly available protocols for all preclinical studies on this compound are limited, the following represents a generalized workflow for assessing a novel H3 receptor antagonist based on the available information.

Conclusion

The preclinical data for this compound characterize it as a potent and selective H3 receptor antagonist with inverse agonist activity. It demonstrates CNS penetration and target engagement in multiple species, leading to the release of key neurotransmitters involved in arousal and cognition. The efficacy observed in rodent models of cognitive impairment and neuropathic pain highlights its potential therapeutic value. Further investigation into detailed experimental methodologies would provide deeper insights for researchers in the field.

References

In Vitro Binding Affinity of AZD5213 to the Human Histamine H3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of AZD5213, a potent and selective antagonist/inverse agonist of the human histamine (B1213489) H3 receptor (hH3R). The document details its binding affinity, the experimental protocols for its determination, and the associated cellular signaling pathways.

Core Quantitative Data: Binding Affinity of this compound to hH3R

This compound demonstrates high affinity for the human histamine H3 receptor in in vitro assays. The key binding parameters are summarized in the table below. This data underscores the potency of this compound as an hH3R ligand.

| Parameter | Value (nM) | Assay Type | Source |

| Ki | 0.5 | Radioligand Binding Assay | AstraZeneca Open Innovation[1] |

| IC50 | 3 | Functional Assay | AstraZeneca Open Innovation[1] |

| Ki,pl (in vivo) | 1.14 | PET Study | Jucaite A., et al. (2013)[1][2][3][4] |

Note: The Ki value represents the inhibition constant, indicating the affinity of this compound for the hH3R. The IC50 value is the concentration of this compound required to inhibit 50% of the specific binding of a radioligand or a functional response. The in vivo Ki,pl is the plasma concentration required to occupy 50% of the available receptors as determined by positron emission tomography (PET) studies.[2][3]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the in vitro binding affinity of this compound to the hH3R is typically performed using a radioligand competition binding assay. The following is a detailed methodology based on established protocols for hH3R binding studies.[5][6][7]

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines stably or transiently expressing the human histamine H3 receptor, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells.[6][7]

-

Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a selective H3 receptor agonist radioligand.[5][6][7]

-

Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., clobenpropit (B1669187) or thioperamide) to determine non-specific binding.[5]

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl buffer (pH 7.4).[7]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

2. Assay Procedure:

-

Membrane Preparation: hH3R-expressing cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]

-

Assay Plate Preparation: The assay is typically performed in a 96-well plate format. Serial dilutions of this compound are added to the wells. Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a competing ligand) are also included.

-

Incubation: A fixed concentration of the radioligand ([³H]-NAMH, typically around its Kd value) and the cell membrane preparation are added to all wells. The plate is then incubated, usually at 25°C for a period ranging from 30 to 120 minutes, to allow the binding to reach equilibrium.[5]

-

Termination of Binding: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the hH3R signaling pathway and the experimental workflow for the binding assay.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of AZD5213: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective, orally administered small molecule that acts as a histamine (B1213489) H3 receptor antagonist and inverse agonist.[1] Developed for central nervous system applications, its pharmacokinetic profile is a key determinant of its therapeutic potential and dosing regimen. This document provides a comprehensive overview of the pharmacokinetic properties of this compound, including its half-life, absorption, distribution, and metabolism, based on clinical and preclinical data.

Pharmacokinetic Profile of this compound

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, which supports a once-daily dosing schedule aimed at achieving high daytime and low nighttime histamine H3 receptor occupancy.[2][3][4] This circadian fluctuation is thought to maintain daytime efficacy while minimizing the risk of sleep disturbances, a potential side effect of sustained H3 receptor antagonism.[2][3][4]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.7 to 2.0 hours.[1] In a Phase I study involving single oral doses from 0.1 to 80 mg, plasma concentrations of this compound were quantifiable for 12 to 48 hours, depending on the dose.[5] The peak (Cmax) and total (AUC) plasma exposures to this compound have been shown to be dose-proportional in the 0.1 to 80 mg range.[5]

The presence of food has a minimal effect on the overall exposure to this compound. While administration with a high-fat meal resulted in a 6% lower Cmax, this was not considered clinically significant, and the AUC was similar in both fed and fasted states.[5]

Positron Emission Tomography (PET) studies have demonstrated that this compound effectively penetrates the central nervous system and exhibits saturable, concentration-dependent occupancy of H3 receptors.[1] An estimated plasma concentration of 1.14 nmol/L is required to occupy 50% of the available H3 receptors (Ki,pl).[2][3][6]

Metabolism and Elimination

The terminal elimination half-life of this compound is approximately 5 to 7 hours.[1][2] Following the peak plasma concentration, the levels of this compound in the blood decline in a mostly monophasic manner.[5] The total body clearance and volume of distribution appear to be independent of the administered dose.[5] Renal excretion is a minor pathway for the elimination of this compound, accounting for only 10% to 15% of the administered dose.[5] In vitro studies have indicated a low risk for drug-drug interactions.[1]

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value | Study Population | Notes |

| Half-life (t½) | ~5-7 hours | Healthy male and non-fertile female subjects | Following single oral doses.[1][2] |

| Time to Peak Plasma Concentration (Tmax) | 0.7 - 2.0 hours | Healthy male and non-fertile female subjects | Median Tmax was independent of dose.[1][5] |

| Dose Proportionality | Cmax and AUC are dose proportional | Healthy male and non-fertile female subjects | Assessed in the 0.1 to 80 mg dose range.[5] |

| Food Effect | Cmax was 6% lower in the fed state; AUC was similar | Healthy male subjects | Not considered clinically relevant.[5] |

| Renal Excretion | 10% - 15% of the dose | Healthy male and non-fertile female subjects | A minor route of elimination.[5] |

| Plasma Protein Binding | Not explicitly stated in the provided results. | - | - |

| Volume of Distribution | Independent of the administered dose | Healthy male and non-fertile female subjects | [5] |

| Total Body Clearance | Independent of the administered dose | Healthy male and non-fertile female subjects | [5] |

Table 2: Histamine H3 Receptor Occupancy in a PET Study

| This compound Dose | Receptor Occupancy (%) | Study Population | Notes |

| 0.05 - 30 mg | 16 - 90% | Young male volunteers | Dose and concentration-dependent.[2][3][6] |

| 0.1 mg | ~50% | Young male volunteers | [1] |

Experimental Protocols

Phase I, Single Ascending Dose and Food Interaction Study

A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy male and non-fertile female subjects. The study consisted of two parts: a single ascending dose component and a food interaction component.

-

Part 1: Single Ascending Dose:

-

Design: Randomized, double-blind, placebo-controlled, parallel-group assessment.

-

Subjects: 80 healthy adult male and female volunteers, with 6 volunteers per cohort receiving active treatment and 2 receiving placebo.

-

Dose Range: Single oral doses from 0.1 to 80 mg.

-

Pharmacokinetic Sampling: Geometric mean this compound plasma concentrations were measured at various time points, remaining above the limit of quantitation for 12 hours (0.1 mg dose), 24 hours (0.3 to 1 mg doses), 36 hours (2.5 mg dose), or 48 hours (5 to 80 mg doses).[5]

-

-

Part 2: Food Interaction:

-

Design: Open-label assessment.

-

Subjects: 8 healthy male volunteers.

-

Dose: A single 10 mg oral dose of this compound was administered with a standardized high-fat breakfast.

-

Pharmacokinetic Sampling: Mean this compound plasma concentrations were quantifiable for 48 hours post-dose in most subjects.[5]

-

PET Study for H3 Receptor Occupancy

A Positron Emission Tomography (PET) study was conducted to measure the histamine H3 receptor occupancy (H3RO) of this compound in the human brain.

-

Subjects: Seven young male volunteers.

-

Radioligand: [11C]GSK189254 ([11C]AZ12807110) was used to visualize the H3 receptors.

-

Dosing: Single doses of this compound ranging from 0.05 to 30 mg were administered.

-

H3RO Calculation: Receptor occupancy was calculated using the Lassen plot method.[2][3][6]

-

Pharmacokinetic Blood Sampling: Venous blood samples to determine this compound plasma concentrations were collected at pre-dose and at 20 min, 40 min, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Additional blood samples were taken during the PET measurement window.[6]

Visualizations

Signaling Pathways and Experimental Workflow

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. This receptor is a presynaptic autoreceptor that inhibits the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as dopamine (B1211576), acetylcholine, and norepinephrine.[2] The interaction of H3 receptors with other signaling systems, such as the dopamine D1 and D2 receptor pathways, can lead to complex downstream effects, including the modulation of the MAPK and Akt/GSK3β signaling cascades.[7][8]

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects. | Semantic Scholar [semanticscholar.org]

- 5. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marked changes in signal transduction upon heteromerization of dopamine D1 and histamine H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Histamine H3 Receptor Antagonist AZD5213: A Technical Overview of its Impact on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent, competitive, and rapidly reversible antagonist and inverse agonist at the histamine (B1213489) H3 receptor.[1] Developed by AstraZeneca, this small molecule, central nervous system-penetrant compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders.[2][3] The primary mechanism of action of this compound revolves around its ability to modulate the release of several key neurotransmitters in the brain. This technical guide provides an in-depth analysis of the effects of this compound on neurotransmitter release, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: The Histamine H3 Receptor

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] Additionally, H3 receptors are located as heteroreceptors on non-histaminergic neurons, where they regulate the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine (B1679862).[4]

As an antagonist and inverse agonist, this compound blocks the constitutive activity of the H3 receptor. This disinhibition leads to an enhanced release of histamine and other neurotransmitters, which is the basis for its therapeutic potential in cognitive and arousal-related disorders.[1][4]

Signaling Pathways of the Histamine H3 Receptor

The histamine H3 receptor is coupled to the Gαi/o family of G-proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound would counteract this pathway, leading to an increase in cAMP. The signaling pathway is depicted below.

Caption: Histamine H3 Receptor Signaling Pathway.

Effects on Neurotransmitter Release: Preclinical Evidence

Representative Data from a Potent H3 Receptor Antagonist (GSK189254)

The following table summarizes the effects of GSK189254 on neurotransmitter release in the rat anterior cingulate cortex and dorsal hippocampus, as reported by Medhurst et al. (2007). This data is presented as a proxy for the potential effects of this compound.

| Neurotransmitter | Brain Region | Dose (mg/kg, p.o.) | Maximum Increase (Mean % of Baseline) |

| Acetylcholine | Anterior Cingulate Cortex | 0.3 | ~150% |

| 1 | ~200% | ||

| 3 | ~250% | ||

| Dorsal Hippocampus | 3 | ~180% | |

| Norepinephrine | Anterior Cingulate Cortex | 0.3 | ~150% |

| 1 | ~175% | ||

| 3 | ~200% | ||

| Dopamine | Anterior Cingulate Cortex | 0.3 | ~150% |

| 1 | ~175% | ||

| 3 | ~200% |

Experimental Protocols: In Vivo Microdialysis

The following is a representative, detailed methodology for an in vivo microdialysis study to assess the effect of a histamine H3 receptor antagonist on neurotransmitter release in the rat brain, based on the procedures described by Medhurst et al. (2007).

Animal Subjects

-

Species: Male Sprague-Dawley rats

-

Weight: 250-350 g

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

Surgical Implantation of Microdialysis Probes

-

Anesthesia: Rats are anesthetized with isoflurane.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the prefrontal cortex (or other region of interest) using precise stereotaxic coordinates.

-

Anchoring: The cannula is secured to the skull using dental cement and jeweler's screws.

-

Recovery: Animals are allowed to recover for a minimum of 48 hours post-surgery.

Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Stabilization: A stabilization period of at least 2 hours is allowed for neurotransmitter levels to reach a steady baseline.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of the neurotransmitters.

-

Baseline Collection: At least three consecutive baseline samples with less than 15% variation are collected before drug administration.

-

Drug Administration: this compound (or vehicle) is administered orally (p.o.) at the desired dose.

-

Post-Dose Collection: Sample collection continues for several hours post-administration to monitor the time-course of the drug's effect.

Neurochemical Analysis

-

Technique: High-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection is used to quantify the concentrations of acetylcholine, dopamine, norepinephrine, and their metabolites in the dialysate samples.

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the mean baseline levels for each animal.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of an in vivo microdialysis experiment.

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound, a potent histamine H3 receptor antagonist and inverse agonist, effectively modulates central neurotransmitter systems. Preclinical evidence strongly indicates that by blocking H3 autoreceptors and heteroreceptors, this compound enhances the release of histamine, acetylcholine, dopamine, and norepinephrine in key brain regions such as the prefrontal cortex. While specific quantitative data for this compound are limited in the public domain, findings from similar compounds suggest a robust and dose-dependent increase in these neurotransmitters. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other H3 receptor modulators, which hold promise for the treatment of various CNS disorders.

References

- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

AZD5213: A Technical Guide for Cognitive Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5213 is a potent, competitive, and rapidly reversible antagonist and inverse agonist of the histamine (B1213489) H3 receptor, a key regulator of neurotransmitter release in the central nervous system. Its ability to penetrate the CNS and modulate the levels of crucial neurotransmitters such as histamine, acetylcholine, dopamine, and norepinephrine (B1679862) has positioned it as a significant tool for research in cognitive neuroscience. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological properties, preclinical efficacy in cognitive models, and clinical trial outcomes. Detailed experimental methodologies and signaling pathways are presented to facilitate further investigation into its therapeutic potential for cognitive and neurological disorders.

Introduction

The histamine H3 receptor, predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters involved in arousal, attention, and cognitive processes.[1] Antagonists of the H3 receptor are hypothesized to enhance cognitive function by increasing the synaptic availability of these neurotransmitters. This compound is a small molecule, orally administered H3 receptor antagonist that has been investigated for its potential therapeutic effects in a range of neurological and psychiatric conditions.[2] This document serves as a technical resource for researchers, providing key data and methodologies to support the use of this compound in cognitive neuroscience research.

Mechanism of Action and Signaling Pathway

This compound acts as a potent antagonist and inverse agonist at the human H3 receptor.[2] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the synthesis and release of histamine from presynaptic histaminergic neurons (autoreceptor function).[1] Additionally, H3 receptors are located on non-histaminergic presynaptic terminals, where they inhibit the release of other neurotransmitters, including acetylcholine, dopamine, and norepinephrine (heteroreceptor function).[1]

By blocking the H3 receptor, this compound disinhibits these presynaptic terminals, leading to an increased release of histamine and other neurotransmitters in brain regions critical for cognition, such as the prefrontal cortex.[1][2]

Quantitative Data Summary

Preclinical Pharmacology

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Species | Value | Reference |

| Mechanism of Action | Human | Potent, competitive, rapidly reversible antagonist (inverse agonist) at the H3 receptor | [2] |

| Neurotransmitter Release | Rat (prefrontal cortex) | Triggers release of histamine, acetylcholine, dopamine, and norepinephrine at 0.33 mg/kg, p.o. | [2] |

| Histamine Metabolite Increase | Cynomolgus Monkey (CSF) | Increased tele-methylhistamine at 0.1 mg/kg, p.o. | [2] |

Human Pharmacokinetics and Receptor Occupancy

This table outlines the pharmacokinetic and receptor occupancy data obtained from human studies.

| Parameter | Value | Study Population | Reference |

| Route of Administration | Oral | Healthy volunteers | [2] |

| Time to Maximum Concentration (Tmax) | 0.7 - 2.0 hours | Healthy volunteers | [2] |

| Terminal Half-life (t½) | 5 - 7 hours | Healthy volunteers | [2] |

| Plasma Inhibitory Constant (Ki,pl) | 1.14 nM | Healthy volunteers (PET study) | [2][3] |

| H3 Receptor Occupancy | 16% - 90% (dose-dependent) | Healthy volunteers (PET study) | [3] |

| Dose for ~50% Receptor Occupancy | 0.1 mg | Healthy volunteers (PET study) | [2] |

Clinical Trial Overview

A summary of key clinical trials involving this compound is presented below.

| Indication | Clinical Trial ID | Phase | Status | Key Findings | Reference |

| Alzheimer's Disease / Mild Cognitive Impairment (Sleep Effects) | NCT01548287 | IIa | Completed | Primary objective was to assess the relationship between sleep duration and dose. No statistical analysis of results is publicly available. | [1][4] |

| Tourette's Disorder | NCT01904773 | II | Completed | A two-part study to assess safety, tolerability, pharmacokinetics, and preliminary efficacy. Specific outcomes on tic reduction are not publicly detailed. | [2][5] |

| Painful Diabetic Neuropathy | NCT01928381 | II | Completed | Did not provide any evidence of clinical efficacy for this compound in combination with pregabalin. | [6][7] |

Experimental Protocols

Preclinical Cognitive and Neurochemical Assays

This model is used to assess the ability of a compound to reverse cholinergic-induced cognitive impairment, which is relevant to conditions like Alzheimer's disease.

General Protocol:

-

Animals: Rodents (rats or mice) are commonly used.

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration:

-

This compound is administered orally at a specific time before the cognitive task.

-

Scopolamine (B1681570), a muscarinic receptor antagonist, is administered (typically intraperitoneally) to induce a memory deficit. The dose and timing relative to the task are critical parameters.

-

-

Cognitive Task: A memory task such as the Morris water maze, passive avoidance, or novel object recognition is performed.

-

Data Analysis: Performance metrics (e.g., escape latency, time in the target quadrant, discrimination index) are compared between treatment groups (vehicle, scopolamine only, scopolamine + this compound).

This test assesses recognition memory, a form of declarative memory, based on the innate tendency of rodents to explore novel objects more than familiar ones.

General Protocol:

-

Habituation: The animal is allowed to freely explore an open-field arena without any objects.

-

Familiarization Phase (Trial 1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Inter-Trial Interval: A specific delay is introduced.

-

Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

-

Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

General Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., prefrontal cortex).

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

-

Drug Administration: this compound is administered (e.g., orally or intraperitoneally).

-

Post-Drug Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations.

-

Analysis: The concentrations of neurotransmitters in the dialysate are quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Human Positron Emission Tomography (PET) Study

The human PET study (NCT01194986) was crucial for determining the in vivo binding characteristics of this compound in the human brain.

Protocol Summary:

-

Objective: To evaluate the use of the H3 receptor radioligand [11C]AZ12807110 and to determine the H3 receptor occupancy of this compound after oral administration to healthy volunteers.

-

Design: Open-label study.

-

Participants: Healthy male volunteers.

-

Procedure:

-

Baseline PET scan with [11C]AZ12807110 to determine baseline receptor availability.

-

Oral administration of a single dose of this compound.

-

Post-dose PET scans at various time points to measure receptor occupancy.

-

Blood samples were taken to determine plasma concentrations of this compound.

-

-

Data Analysis: Receptor occupancy was calculated using the Lassen plot method, and the plasma concentration required to occupy 50% of the receptors (Ki,pl) was estimated.

Safety and Tolerability in Humans

Across multiple clinical trials, this compound has been administered orally to healthy volunteers in single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[2] The most frequently reported and dose-limiting adverse effects were related to sleep, including sleep disorder, night sweats, and a decrease in the quantity and quality of sleep.[2] Other common adverse events included mild to moderate nausea and headache.[2]

Conclusion and Future Directions

This compound is a well-characterized H3 receptor antagonist with demonstrated preclinical efficacy in models of cognitive function and a clear pharmacokinetic and pharmacodynamic profile in humans. Its ability to modulate key neurotransmitter systems involved in cognition makes it a valuable research tool for investigating the role of the histaminergic system in various neurological and psychiatric disorders. The primary challenge for its therapeutic development has been the on-target adverse effect of sleep disturbance. Future research could focus on optimizing dosing strategies to maximize pro-cognitive effects while minimizing sleep-related side effects, potentially through chronotherapeutic approaches. Further investigation into the specific cognitive domains most sensitive to this compound modulation and its effects in different patient populations will be crucial for delineating its full therapeutic potential.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. This compound: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the safety and tolerability of this compound effect on sleep for patients with Alzheimer's/Cognitive Impairment [astrazenecaclinicaltrials.com]

- 5. Safety, Tolerability, Pharmacokinetic, and Efficacy Study of this compound in Adolescents with Tourette's Disorder [astrazenecaclinicaltrials.com]

- 6. A 3-way Cross-over Study of Pregabalin, Placebo, and the Histamine 3 Receptor Inverse Agonist this compound in Combination With Pregabalin in Patients With Painful Diabetic Neuropathy and Good Pain-reporting Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [openinnovation.astrazeneca.com]

AZD5213: A Technical Whitepaper on a Novel Histamine H3 Receptor Antagonist and its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties that was developed for the treatment of cognitive disorders and other neurological conditions. Its unique pharmacokinetic profile, characterized by a short half-life, was designed to allow for high daytime receptor occupancy to enhance cognition and lower nighttime occupancy to minimize sleep disturbances, a common side effect of H3 receptor antagonists. Preclinical studies demonstrated pro-cognitive effects and modulation of key neurotransmitters. However, clinical trials in painful diabetic neuropathy and Tourette's syndrome did not demonstrate efficacy. This technical guide provides a comprehensive overview of the core pharmacology, experimental data, and potential therapeutic applications of this compound.

Introduction to this compound

This compound is a small molecule that acts as a competitive and rapidly reversible antagonist and inverse agonist at the human histamine H3 receptor.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3] By blocking this receptor, this compound was hypothesized to increase the levels of these neurotransmitters in the brain, thereby improving cognitive function and wakefulness.[2][3] A key feature of this compound is its short plasma half-life of approximately 5-7 hours, which was intended to provide therapeutic effects during the day with reduced risk of insomnia at night.[1][2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of the histamine H3 receptor. As an inverse agonist, it reduces the constitutive activity of the receptor, leading to an increase in the synthesis and release of histamine. As a presynaptic heteroreceptor antagonist, it also enhances the release of other neurotransmitters crucial for cognitive processes.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, this compound blocks this signaling cascade.

Preclinical Pharmacology

Preclinical studies in rodent models demonstrated the potential of this compound in modulating neurotransmitter release and improving cognitive function.[1]

In Vitro and In Vivo Receptor Binding and Occupancy

The binding affinity and in vivo receptor occupancy of this compound were characterized, showing high potency and dose-dependent engagement of the H3 receptor.

| Parameter | Species/System | Value | Reference |

| Potency (Ki / KB) | Human H3 Receptor | 0.5 nM / 0.2 nM | [1] |

| Activity (IC50) | Human H3 Receptor | 3 nM | [1] |

| In vivo pKi (free brain concentration) | Rat | 8.5 | [1] |

| In vivo pKi (free brain concentration) | Mouse | 8.3 | [1] |

| In vivo pKi (free brain concentration) | Non-human primate | 8.4 | [1] |

| Selectivity | >335 other receptors and enzymes | >10 µM | [1] |

| Human H3 Receptor Occupancy (H3RO) | Healthy Volunteers (PET study) | 16% - 90% (dose-dependent) | [2][4] |

| Plasma Ki,pl | Healthy Volunteers (PET study) | 1.14 nmol/l | [2][4] |

Neurotransmitter Release

In vivo microdialysis studies in rats demonstrated that this compound enhances the release of several key neurotransmitters in the prefrontal cortex.[1]

| Neurotransmitter | Effect | Dose (in rats) | Reference |

| Histamine | Increased release | 0.33 mg/kg, p.o. | [1] |

| Acetylcholine | Increased release | 0.33 mg/kg, p.o. | [1] |

| Dopamine | Increased release | 0.33 mg/kg, p.o. | [1] |

| Norepinephrine | Increased release | 0.33 mg/kg, p.o. | [1] |

| Tele-methylhistamine (CSF) | Increased | 0.1 mg/kg, p.o. (in cynomolgus monkeys) | [1] |

Pro-cognitive Efficacy in Rodent Models

This compound demonstrated efficacy in animal models of cognitive impairment.[1]

| Model | Effect | Reference |

| Scopolamine-induced memory deficit | Reversal of deficit | [1] |

| Novel object recognition | Increased recognition | [1] |

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies on this compound have not been made publicly available. The following are generalized protocols for the types of experiments conducted.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a general procedure for measuring neurotransmitter levels in the rat prefrontal cortex.

Scopolamine-Induced Memory Deficit Model

This is a widely used model to assess the potential of compounds to reverse cholinergic-deficit-related memory impairment.

Clinical Development and Therapeutic Applications

This compound was investigated in several clinical trials for different indications.

Human Pharmacokinetics and Safety

In a PET study with healthy male volunteers, this compound was well-tolerated in single doses from 0.05 to 30 mg.[2] In other studies, it was administered in single doses up to 80mg and multiple doses up to 18mg once daily for 10 days.[1] The most common adverse events were sleep disorder, night sweats, and decreased sleep quality, which are consistent with the mechanism of action of H3 receptor antagonists.[1] Other common adverse events included mild to moderate nausea and headache.[1]

| Parameter | Value | Reference |

| Tmax (Time to peak plasma concentration) | 0.7 - 2.0 hours | [1] |

| Terminal half-life (t½) | 5 - 7 hours | [1] |

Clinical Trials